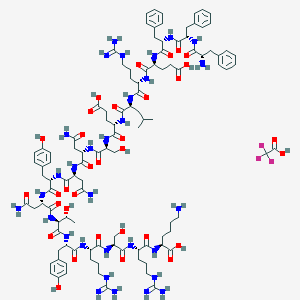

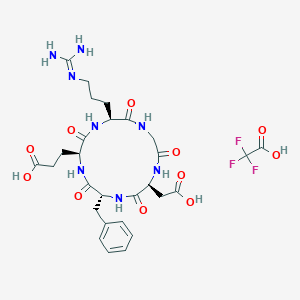

环(-Arg-Gly-Asp-D-Phe-Glu)三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

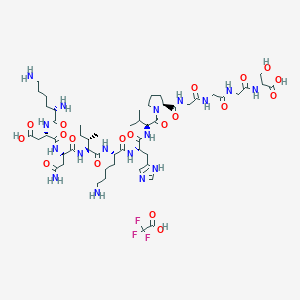

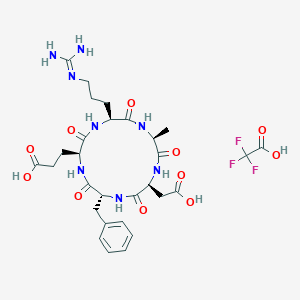

“Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate” is a compound with the molecular formula C29H42F3N9O9 . It is also known by other names such as Cyclo(-RGDfK) Trifluoroacetate . The compound is related to the family of cyclic pentapeptides, which are known for their biological activities .

Molecular Structure Analysis

The molecular structure of “Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate” includes a cyclic pentapeptide structure along with a trifluoroacetate group . The InChI and SMILES notations provide a textual representation of the compound’s structure .

科学研究应用

抗癌和抗血管生成特性

环(-Arg-Gly-Asp-D-Phe-Glu)三氟乙酸盐及其衍生物已显示出作为抗癌剂的希望。它们表现出抑制血管生成和诱导血管细胞凋亡等特性,这在癌症治疗中至关重要。环状五肽环(-Arg-Gly-Asp- d -Phe-Lys-)是αvβ3整合素的选择性抑制剂,并因其在癌症治疗中的潜力而受到研究(Dai, Su, & Liu, 2000)。另一项关于新型环状RGD肽环(-RGDf==V-)的研究证明了其作为抗血管生成剂的有效性,可能对临床癌症治疗有用(Kawaguchi等人,2001)。

酶模拟和构象研究

环状肽,如环(-Arg-Gly-Asp-D-Phe-Glu)三氟乙酸盐,也因其在酶模拟中的潜力而受到研究。环(His-Glu-Cys-D-Phe-Gly)2,一种相关的环状肽,已被用作酯酶模型来研究酶作用机制,表现出显着的酯酶样活性(Nakajima & Okawa, 1973)。环状肽的构象分析,包括含有Arg-Gly-Asp (RGD)序列的肽,对于了解它们与生物靶标的相互作用和设计新的治疗剂至关重要(Bean, Kopple, & Peishoff, 1992)。

药物递送和成像应用

环(-Arg-Gly-Asp-D-Phe-Glu)三氟乙酸盐衍生物已被探索用于靶向药物递送和成像。例如,开发了一种使用环(Arg-Gly-Asp-D-Phe-Cys)肽的多功能金纳米棒纳米平台,用于联合抗癌药物递送和肿瘤PET成像(Xiao等人,2012)。另一项研究报道了含环(Arg-Gly-Asp-D-Phe-Cys)肽的肼基烟酰胺缀合整合素受体拮抗剂的(99m)Tc标记,用于潜在的肿瘤成像(Liu等人,2001)。

作用机制

Target of Action

Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective inhibitor of αVβ3 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In particular, αVβ3 integrin plays a crucial role in angiogenesis and tumor metastasis .

Mode of Action

The compound shows high affinity and selectivity for αVβ3 integrin over other integrins such as αVβ5 and αIIbβ3 . By binding to the αVβ3 integrin, it inhibits the integrin’s function, thereby affecting cell adhesion, migration, and signaling .

Pharmacokinetics

Due to its high water solubility , it is expected to have good bioavailability.

Result of Action

The inhibition of αVβ3 integrin by Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate can lead to the disruption of cell adhesion and migration, potentially inhibiting angiogenesis and tumor metastasis . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate. For instance, the pH of the environment could potentially affect the compound’s stability and activity. Moreover, the presence of other molecules in the environment could influence the compound’s bioavailability and its interaction with the αVβ3 integrin .

属性

IUPAC Name |

3-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N8O9.C2HF3O2/c27-26(28)29-10-4-7-15-22(40)30-13-19(35)31-18(12-21(38)39)25(43)34-17(11-14-5-2-1-3-6-14)24(42)33-16(23(41)32-15)8-9-20(36)37;3-2(4,5)1(6)7/h1-3,5-6,15-18H,4,7-13H2,(H,30,40)(H,31,35)(H,32,41)(H,33,42)(H,34,43)(H,36,37)(H,38,39)(H4,27,28,29);(H,6,7)/t15-,16-,17+,18-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKISPAHDKQIGM-SXJLIWNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37F3N8O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

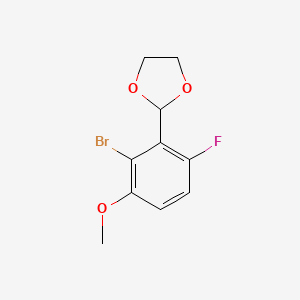

![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)